2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
The compound “2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a derivative of 1,2,4-triazole . Triazole derivatives have been reported to show promising anticancer activities . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, involves various chemical reactions . The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . The structure of related compounds has been studied using various techniques, revealing interesting features such as distorted octahedral geometries .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include various processes . For example, the Suzuki Cross-Coupling with MIDA Boronates is one of the reactions involved .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure . For example, the compound exhibits prominent UV-visible absorption bands between 350 and 450 nm .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N6OS2/c14-13(15,16)10-19-20-12(25-10)18-9(23)6-24-11-17-7-22(21-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHXTLHOGCZMRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NC3=NN=C(S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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